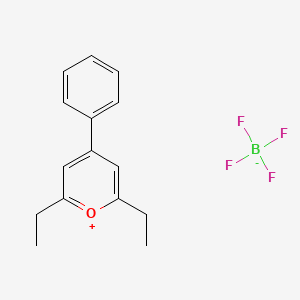
2,6-Diethyl-4-phenylpyrylium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate is an organic compound with the molecular formula C15H17BF4O It belongs to the class of pyrylium salts, which are known for their aromaticity and stability This compound is characterized by the presence of a pyrylium ring substituted with ethyl and phenyl groups, and it is paired with a tetrafluoroborate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate typically involves the condensation of appropriate precursors under acidic conditions. One common method involves the reaction of 2,6-diethyl-4-phenylpyrylium chloride with tetrafluoroboric acid to yield the desired tetrafluoroborate salt. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The pyrylium ring can be oxidized to form corresponding pyrylium oxides.
Reduction: Reduction reactions can convert the pyrylium ring to dihydropyrylium derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrylium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrylium oxides, while reduction can produce dihydropyrylium compounds. Substitution reactions result in various substituted pyrylium derivatives .
Applications De Recherche Scientifique
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate involves its ability to act as an electron acceptor. The pyrylium ring can undergo photoexcitation, leading to the formation of reactive oxygen species (ROS) when exposed to light. These ROS can interact with various molecular targets, causing oxidative damage to cellular components. This property is particularly useful in photodynamic therapy, where the compound is used to selectively target and destroy cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,6-Di-tert-butyl-4-phenylpyrylium tetrafluoroborate
- 2,4,6-Trimethylpyrylium tetrafluoroborate
Uniqueness
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other pyrylium salts, it exhibits different reactivity and stability profiles, making it suitable for specific applications in photochemistry and materials science .
Propriétés
Formule moléculaire |
C15H17BF4O |
|---|---|
Poids moléculaire |
300.10 g/mol |
Nom IUPAC |
2,6-diethyl-4-phenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C15H17O.BF4/c1-3-14-10-13(11-15(4-2)16-14)12-8-6-5-7-9-12;2-1(3,4)5/h5-11H,3-4H2,1-2H3;/q+1;-1 |
Clé InChI |
OMISKEMLQKQFFK-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CCC1=CC(=CC(=[O+]1)CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















